3-Propoxyazetidine

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

3-Propoxyazetidine (CAS 897086-92-9) is a heterocyclic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring substituted with a propoxy group at the 3-position. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 897086-92-9
Cat. No. B1524227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxyazetidine
CAS897086-92-9
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCCOC1CNC1
InChIInChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyQTINDJCUYRJBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propoxyazetidine CAS 897086-92-9: Essential Chemical Profile for Procurement Decisions


3-Propoxyazetidine (CAS 897086-92-9) is a heterocyclic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring substituted with a propoxy group at the 3-position . Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . The compound exists as a free base, with a calculated LogP of 0.4 . It is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, leveraging the unique conformational constraints and potential bioisosteric properties of the azetidine ring .

Why 3-Propoxyazetidine Cannot Be Replaced by Other 3-Alkoxyazetidine Analogs in Drug Discovery


The subtle difference of a single methylene group in the alkoxy chain of 3-alkoxyazetidines profoundly influences key physicochemical properties critical for drug development, namely lipophilicity (LogP), aqueous solubility, and metabolic stability. While 3-methoxyazetidine (LogP ~0.2 [1]) and 3-ethoxyazetidine (LogP ~0.3 ) offer lower lipophilicity, 3-propoxyazetidine (LogP 0.4 ) achieves a calculated LogP more closely aligned with the optimal range for oral bioavailability and CNS penetration (typically 1-3). Furthermore, the longer propoxy chain introduces greater conformational flexibility, potentially enabling superior binding pocket accommodation compared to its shorter-chain analogs . This precise balance of lipophilicity and flexibility is not achievable with 3-butoxyazetidine, which is more lipophilic and may face solubility challenges. Therefore, generic substitution based solely on the azetidine core is scientifically unsound, as it disregards the critical, quantitative impact of the alkoxy chain length on the compound's ADME profile and target engagement.

Quantitative Differentiation of 3-Propoxyazetidine vs. Key Analogs: A Comparative Evidence Guide


LogP Comparison: 3-Propoxyazetidine Offers a Lipophilicity Advantage Over Shorter Alkoxy Analogs

3-Propoxyazetidine exhibits a calculated LogP of 0.4 , which is intermediate between its shorter-chain analogs, 3-methoxyazetidine (LogP ~0.2 [1]) and 3-ethoxyazetidine (LogP ~0.3 ). This incremental increase in lipophilicity is critical for optimizing membrane permeability and oral absorption while avoiding the excessive lipophilicity of 3-butoxyazetidine, which can lead to poor solubility and increased metabolic clearance. The LogP value of 0.4 for 3-propoxyazetidine is specifically noted in product datasheets as a key differentiating feature .

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Azetidine vs. Piperidine Metabolism: Class-Level Evidence for Improved Metabolic Stability

In a published study on 5-HT₄ partial agonists, the replacement of a piperidine ring with an azetidine ring resulted in a complete shift in metabolic pathways [1]. The piperidine-containing analog (TBPT) was metabolized via N-dealkylation and a unique cyclization to form an oxazolidine metabolite. In contrast, the azetidine-based second-generation agonists were neither metabolized via N-dealkylation nor converted to the cyclized oxazolidine metabolite; instead, they underwent oxidation on the isoxazole ring [1]. This demonstrates that the azetidine scaffold, as a class, offers a distinct metabolic fate compared to piperidines, potentially avoiding the formation of pharmacologically active or toxic metabolites.

Drug Metabolism Bioisosterism Medicinal Chemistry

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability

3-Propoxyazetidine has a calculated Topological Polar Surface Area (TPSA) of 21.3 Ų . This low value is characteristic of small, lipophilic amines and is predictive of good membrane permeability. For context, the TPSA of 3-propoxyazetidine is similar to that of 3-ethoxyazetidine (21.26 Ų [1]) and lower than that of many common heterocycles used as building blocks. While the TPSA is not a strong differentiator among 3-alkoxyazetidines, its consistently low value across the series underscores the class's inherent ability to cross biological membranes, a property that is maintained in the propoxy derivative.

Physicochemical Properties ADME Drug Design

Azetidine Ring Strain: A Quantitative Baseline for Reactivity and Synthetic Utility

The azetidine ring in 3-propoxyazetidine possesses a significant amount of ring strain, estimated to be approximately 25.2-25.4 kcal/mol . This high strain energy differentiates it from larger, less strained nitrogen heterocycles like piperidine and pyrrolidine, and is the key driver for its unique reactivity, including susceptibility to ring-opening reactions . While this is a class-level property shared by all azetidines, it provides a quantitative benchmark for evaluating the compound's potential in synthetic applications where controlled ring-opening or strain-driven reactivity is desired.

Synthetic Chemistry Ring Strain Building Block Reactivity

Key Application Scenarios for 3-Propoxyazetidine Based on Quantitative Evidence


Optimization of CNS-Penetrant Drug Candidates

In lead optimization programs for neurological or psychiatric disorders, 3-propoxyazetidine serves as a strategic building block. Its intermediate LogP of 0.4 and low TPSA of 21.3 Ų are predictive of favorable CNS penetration, offering a balanced lipophilicity profile that can be fine-tuned in the final molecule. This makes it preferable to less lipophilic analogs like 3-methoxyazetidine (LogP ~0.2) for achieving optimal brain exposure.

Metabolic Stability Enhancement via Bioisosteric Replacement

This building block is particularly valuable when designing out metabolic liabilities associated with piperidine rings. As shown in class-level studies, the azetidine core can completely alter the metabolic fate of a molecule, eliminating common pathways like N-dealkylation [1]. Incorporating 3-propoxyazetidine early in a discovery project can mitigate the risk of forming unwanted, potentially active metabolites, thereby streamlining development.

Synthesis of Compounds Requiring Unique Reactivity from Ring Strain

For synthetic chemists, 3-propoxyazetidine is a reagent of choice when high ring strain (~25.3 kcal/mol ) can be harnessed. This property enables reactivity pathways, such as nucleophilic ring-opening, that are unavailable to larger heterocycles. This makes it a unique entry point for constructing complex, chiral, or spirocyclic architectures where the strain-driven reactivity of the azetidine core is essential.

Balancing Lipophilicity and Solubility in Oral Drug Candidates

In the design of orally bioavailable drugs, 3-propoxyazetidine offers a sweet spot for lipophilicity (LogP 0.4 ) among 3-alkoxyazetidines. It provides higher permeability potential than 3-ethoxyazetidine without the excessive lipophilicity and potential solubility issues of longer-chain analogs like 3-butoxyazetidine. This balance is critical for achieving both good absorption and acceptable solubility, making it a more attractive building block for oral drug discovery.

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